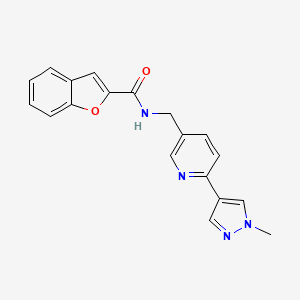

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, also known as MPB-839, is a novel small molecule that has been developed for its potential therapeutic applications in various diseases. MPB-839 has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development.

Antipromastigote Activity

In vitro studies have revealed that this compound exhibits potent antipromastigote activity. Molecular simulation studies suggest that it fits well within the active site of LmPTR1 (Leishmania major purine transporter 1), with a favorable binding free energy . This finding highlights its potential as an antileishmanial agent.

Antifungal Properties

Several synthesized derivatives of this compound demonstrated antifungal activity. Notably, compounds 6a, 6b, and 6c exhibited more than 50% inhibition against Gibberella zeae at 100 µg/mL, surpassing the commercial fungicides carboxin and boscalid . These findings suggest its relevance in combating fungal infections.

Anti-Tubercular Agents

Research has explored the design and synthesis of compounds related to this structure as potential anti-tubercular agents. In vitro assays revealed their effects on cell viability, providing valuable insights for tuberculosis drug discovery .

Heterocycle Reactions

The compound belongs to the collection of heterocycle reactions, emphasizing its role in synthetic chemistry. Researchers have employed a three-step procedure to synthesize it, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution . Such reactions contribute to the development of novel compounds.

Structure Confirmation by X-ray Diffraction

The title compound’s structure was confirmed using single crystal X-ray diffraction, providing valuable insights into its three-dimensional arrangement. This technique ensures accurate determination of molecular geometry and connectivity.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .

Mode of Action

It’s known that similar compounds interact with their targets through a process called nucleophilic aromatic substitution . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given that similar compounds target kinases, it’s likely that this compound affects pathways related to cell division and growth .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given that similar compounds target kinases, it’s likely that this compound could inhibit cell division and growth .

Action Environment

Similar compounds are known to be amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.

Propiedades

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJCSHHXWOIELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)